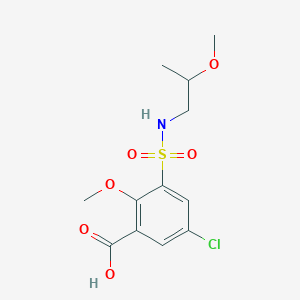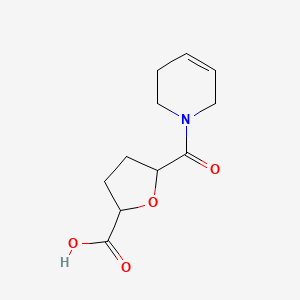
5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid, also known as DPOC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyridine and has been shown to have a range of biochemical and physiological effects that make it useful for studying various biological processes.
作用機序
The mechanism of action of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid involves its ability to bind to specific sites on proteins. This binding can either enhance or inhibit the activity of the protein, depending on the specific site that is targeted by 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid.
Biochemical and Physiological Effects
5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. One of the primary effects of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid is its ability to modulate protein-protein interactions. This can be used to study the function of specific proteins and their interactions with other proteins in various biological processes.
実験室実験の利点と制限
One of the primary advantages of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid is its ability to selectively target specific sites on proteins. This makes it useful for studying the function of individual proteins and their interactions with other proteins. However, one of the limitations of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid. One area of interest is the development of new derivatives of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid that can selectively target specific proteins or protein complexes. Another area of interest is the use of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid in the study of disease pathways, particularly in the development of new therapies for various diseases. Overall, the potential applications of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid in scientific research are vast, and further research is needed to fully explore its potential.
合成法
The synthesis of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid involves a multistep process that begins with the reaction of 3,6-dihydro-2H-pyridine-1-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methyl-2-oxazoline to yield the final product, 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid.
科学的研究の応用
5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid has been used extensively in scientific research as a tool for studying various biological processes. One of the primary applications of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid is in the study of protein-protein interactions. 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid has been shown to bind to specific sites on proteins, which can be used to study the interactions between different proteins.
特性
IUPAC Name |
5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-10(12-6-2-1-3-7-12)8-4-5-9(16-8)11(14)15/h1-2,8-9H,3-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCGJAGIDQAKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)C2CCC(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzonitrile](/img/structure/B6627842.png)
![3-[(3,3-Dimethylbutylamino)methyl]oxolan-3-ol](/img/structure/B6627844.png)


![N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6627885.png)

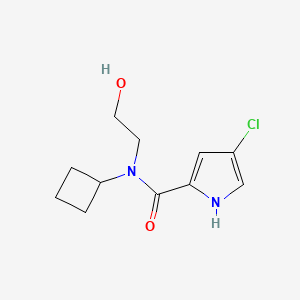

![7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B6627909.png)
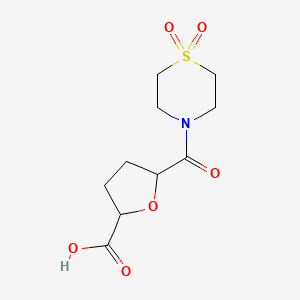
![3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B6627920.png)
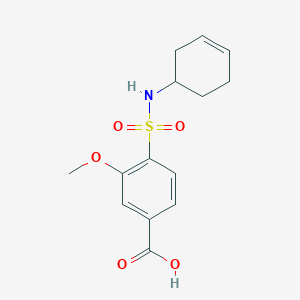
![N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide](/img/structure/B6627932.png)
